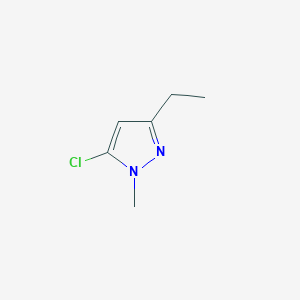

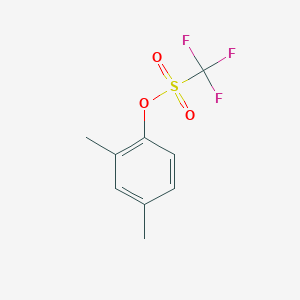

5-chloro-3-ethyl-1-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .

Synthesis Analysis

The synthesis of “this compound” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis

Pyrazoles, including “this compound”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

“this compound” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .Applications De Recherche Scientifique

Synthesis and Fungicidal Activity

- Fungicidal Properties : 5-chloro-3-ethyl-1-methyl-1H-pyrazole derivatives, such as 1,3, 4-thiadiazole, have been found to exhibit significant fungicidal activity. These compounds were evaluated against rice sheath blight, a major rice disease in China. The study discusses the structure-activity relationships of these compounds, highlighting the potential of this compound derivatives in agricultural applications (Chen, Li, & Han, 2000).

Anticancer Properties

- Anticancer Activity : Research on the design, synthesis, and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, which include pyrazole derivatives, has shown promise in anticancer properties. These compounds demonstrated significant in vitro antiproliferative activity, with some derivatives showing superior efficacy to the conventional anticancer agent paclitaxel (Jose, 2017).

Corrosion Inhibition

- Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies found that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester significantly reduce the corrosion rate, with the inhibition efficiency increasing with the concentration of pyrazole compounds. This highlights the potential application of these derivatives in industrial corrosion protection (Herrag et al., 2007).

Material Synthesis and Characterization

- Crystal and Molecular Structure : Studies focusing on the crystal and molecular structure of pyrazole derivatives, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, have contributed to understanding the structural properties of these compounds. Such research is crucial for developing materials with specific characteristics and applications (Fathima et al., 2014).

Other Applications

Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of novel pyrazole methyl esters under solvent-free conditions showcases the efficiency and environmental friendliness of this method. This technique is crucial for the green synthesis of chemical compounds (Martins et al., 2006).

Antioxidant and Antimicrobial Activities : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This illustrates the potential of these compounds in pharmaceutical and biochemical research (Govindaraju et al., 2012).

Safety and Hazards

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biological targets.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the pyrazole derivative.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

The compound’s solubility in polar organic solvents such as chloroform, dichloromethane, and alcohols suggests that it may be well-absorbed and distributed in the body. Its stability under normal temperature and pressure also suggests that it may have a reasonable half-life in the body.

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. For instance, the compound’s stability under normal temperature and pressure suggests that it may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZMBFVRHGIIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476274 |

Source

|

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29938-63-4 |

Source

|

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)